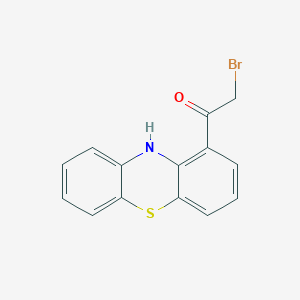
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone typically involves the bromination of 1-(10h-phenothiazin-1-yl)ethanone. One common method involves the reaction of 1-(10h-phenothiazin-1-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted phenothiazine derivatives with various functional groups.
Oxidation Reactions: Products include phenothiazine sulfoxides or sulfones.
Reduction Reactions: Products include phenothiazine alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Phenothiazine derivatives are known for their neuroleptic and antihistaminic activities. This compound may serve as a precursor for the development of new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels. The bromine atom and the ethanone group may also contribute to its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone can be compared with other phenothiazine derivatives such as:
Chlorpromazine: A well-known neuroleptic drug with antipsychotic properties.
Promethazine: An antihistaminic agent used to treat allergies and motion sickness.
Thioridazine: Another neuroleptic drug with antipsychotic effects.
Uniqueness
The uniqueness of this compound lies in its bromine substitution, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
51043-53-9 |
|---|---|
Fórmula molecular |
C14H10BrNOS |
Peso molecular |
320.21 g/mol |
Nombre IUPAC |
2-bromo-1-(10H-phenothiazin-1-yl)ethanone |
InChI |
InChI=1S/C14H10BrNOS/c15-8-11(17)9-4-3-7-13-14(9)16-10-5-1-2-6-12(10)18-13/h1-7,16H,8H2 |
Clave InChI |
QBICYBFPUGTYDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


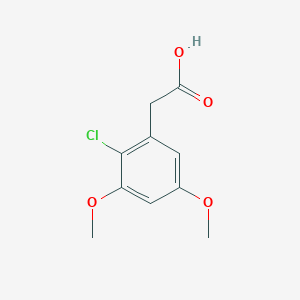
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)

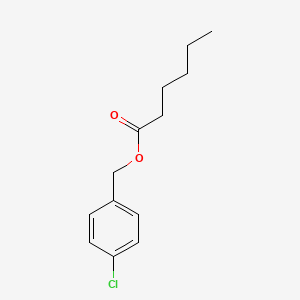
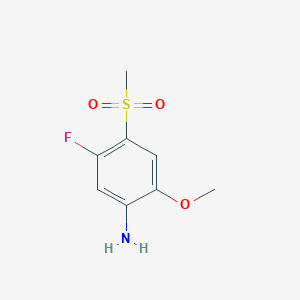
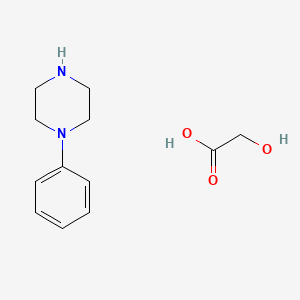
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
amino}butanoic acid](/img/structure/B13989140.png)
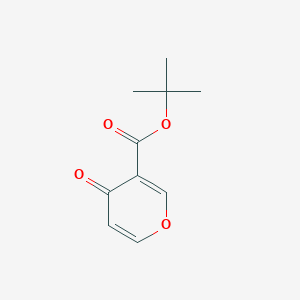
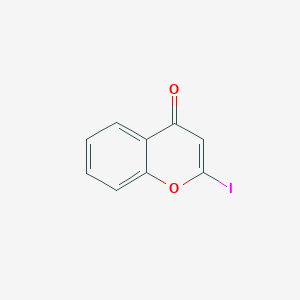

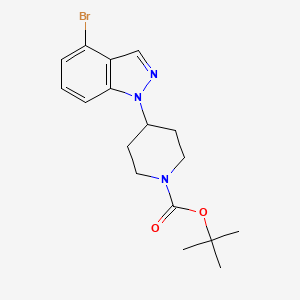
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)
